
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(Cyclopropylamino)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H11BN2O2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Molecular Structure Analysis
The molecular structure of “(6-(Cyclopropylamino)pyridin-2-yl)boronic acid” consists of a pyridine ring substituted at the 2-position with a boronic acid group and at the 6-position with a cyclopropylamino group . The exact 3D conformation of the molecule cannot be determined from the available data .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-(Cyclopropylamino)pyridin-2-yl)boronic acid” include a molecular weight of 178.00 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 426.6±55.0 °C at 760 mmHg, and a flash point of 211.8±31.5 °C . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It’s used in Suzuki coupling reactions, which are pivotal for constructing biaryl compounds that are often found in pharmaceuticals and organic materials .
Pharmaceutical Research
In pharmaceutical research, this boronic acid derivative is utilized for the synthesis of various drug candidates. Its ability to act as a bioisostere for phenyl groups makes it a useful tool in medicinal chemistry for modifying pharmacokinetic properties of drug molecules .
Agrochemical Development
The boronic acid moiety is significant in the development of agrochemicals. It can be used to create new molecules with potential pesticidal or herbicidal activity, contributing to the production of more efficient and safer agricultural chemicals .
Material Science
In material science, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid can be involved in the synthesis of novel polymers and coatings. Its boronic acid group can form stable complexes with various diols, which is beneficial in creating materials with specific properties .
Diagnostic Agents
This compound has applications in the development of diagnostic agents. It can be used to prepare molecules that bind selectively to certain biological targets, which can then be tagged for imaging or therapeutic purposes .
Catalyst Design
Boronic acids are known to be catalysts in organic reactions. This particular compound could be explored for its catalytic properties in various organic transformations, potentially leading to more efficient synthesis methods .
Chemical Biology
In chemical biology, it can serve as a probe to study biological systems. By incorporating it into biomolecules, researchers can investigate the role of boronic acids in biological processes and their interactions with enzymes or receptors .
Environmental Chemistry
Lastly, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid might be used in environmental chemistry to detect and quantify boron-containing compounds in various ecosystems, aiding in the monitoring and assessment of environmental pollution .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In Suzuki–Miyaura coupling reactions, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (6-(Cyclopropylamino)pyridin-2-yl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting products are often biologically active compounds, which can interact with various biochemical pathways in the body.
Pharmacokinetics
The properties of boronic acids in general suggest that they are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
Action Environment
The action of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid is influenced by various environmental factors. The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid and its rapid transmetalation with palladium (II) complexes also contribute to its efficacy .
Propiedades
IUPAC Name |
[6-(cyclopropylamino)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6,12-13H,4-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFDQJLAVSUQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671273 |
Source


|
| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309982-29-3 |
Source


|
| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

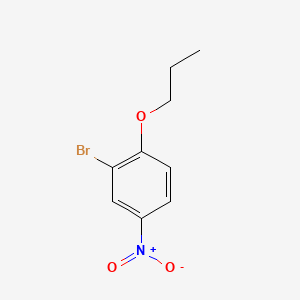

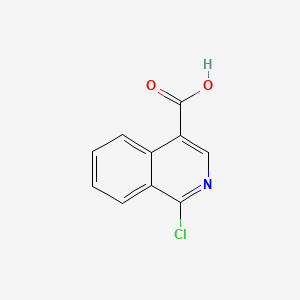

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)
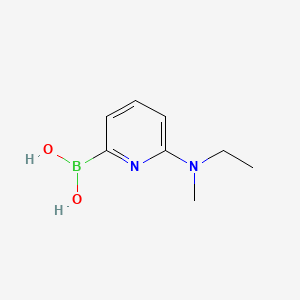

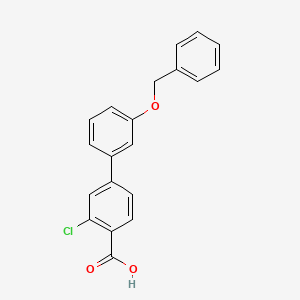
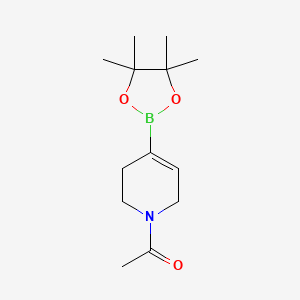
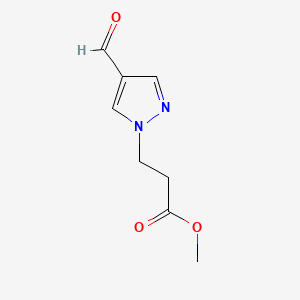
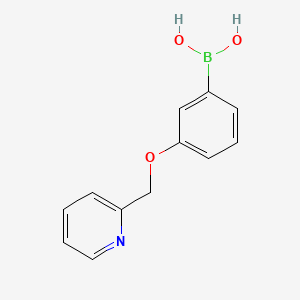

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)